molecular formula C12H10FNO2 B106381 Ethyl 8-fluoroquinoline-3-carboxylate CAS No. 71082-35-4

Ethyl 8-fluoroquinoline-3-carboxylate

Cat. No.: B106381
CAS No.: 71082-35-4
M. Wt: 219.21 g/mol
InChI Key: WHWANFMWJBLPCS-UHFFFAOYSA-N
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Description

Ethyl 8-fluoroquinoline-3-carboxylate is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds that have significant importance in medicinal chemistry due to their wide range of biological activities. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties .

Mechanism of Action

Target of Action

Ethyl 8-fluoroquinoline-3-carboxylate, like other fluoroquinolones, primarily targets bacterial DNA-gyrase . DNA-gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in bacterial DNA replication, making it an effective target for antibacterial drugs .

Mode of Action

Fluoroquinolones, including this compound, inhibit bacterial DNA-gyrase . They bind to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This formation of ternary complexes of drug, enzyme, and DNA blocks the progress of the replication fork , thereby inhibiting bacterial DNA replication and leading to bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is bacterial DNA replication . By inhibiting DNA-gyrase, the compound disrupts the replication process, leading to the cessation of bacterial growth and eventually, bacterial cell death .

Pharmacokinetics

Fluoroquinolones, in general, are known for their good oral bioavailability and broad tissue distribution . They are metabolized in the liver and excreted via the kidneys .

Result of Action

The inhibition of DNA-gyrase by this compound leads to the disruption of bacterial DNA replication . This results in the cessation of bacterial growth and eventually leads to bacterial cell death . Therefore, this compound exhibits antibacterial activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors.

Preparation Methods

The synthesis of ethyl 8-fluoroquinoline-3-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 8-fluoroquinoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride can yield this compound .

Industrial production methods often involve the use of green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Ethyl 8-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Ethyl 8-fluoroquinoline-3-carboxylate can be compared with other fluorinated quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Biological Activity

Ethyl 8-fluoroquinoline-3-carboxylate is a fluorinated derivative of quinoline, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. The incorporation of a fluorine atom significantly enhances its pharmacological properties, making it a subject of interest in various research domains.

Chemical Structure
this compound has the molecular formula C12H10FNO2 and is characterized by a quinoline core with an ethyl ester and a fluorine substituent at the 8-position. This specific substitution pattern contributes to its distinct biological activities.

Mechanism of Action
This compound primarily targets bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. By inhibiting this enzyme, this compound disrupts bacterial DNA synthesis, leading to cell death. This mechanism is common among fluoroquinolones, which are widely used as antibiotics .

Biological Activities

This compound exhibits several notable biological activities:

  • Antibacterial Activity
    The compound demonstrates significant antibacterial properties against various strains of bacteria. Its activity is comparable to established fluoroquinolone antibiotics, making it a candidate for further development in antibacterial therapies.
  • Anticancer Properties
    Research indicates that derivatives of fluoroquinolones, including this compound, possess anticancer properties. Studies have shown that related compounds can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and B16 (melanoma) through the activation of caspases, which are critical mediators of programmed cell death .
  • Immunomodulatory Effects
    Some studies suggest that this compound may also have immunomodulatory effects, enhancing the immune response against certain tumors while exhibiting low toxicity towards non-cancerous cells .

Pharmacokinetics

Fluoroquinolones typically exhibit good oral bioavailability and broad tissue distribution. This compound follows this trend, allowing for effective systemic delivery in therapeutic applications. The compound's pharmacokinetic profile supports its potential use in treating infections and possibly cancer .

Synthesis and Research Applications

The synthesis of this compound can be achieved through various methods, often involving cyclization reactions using suitable precursors. For example, the reaction between 8-fluoroquinoline-3-carboxylic acid and ethanol in the presence of dehydrating agents like thionyl chloride is a common approach .

In scientific research, this compound serves multiple purposes:

  • Medicinal Chemistry : It is utilized as a precursor for developing new antibacterial and anticancer agents.
  • Drug Discovery : The compound aids in exploring new therapeutic targets within bacterial DNA replication mechanisms.
  • Organic Synthesis : It acts as a building block for synthesizing complex organic molecules and other fluorinated derivatives .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameMolecular FormulaKey Biological ActivityIC50 (µM)
This compoundC12H10FNO2Antibacterial, AnticancerTBD
EnoxacinC16H18F2N4O3Antibacterial31.8–2.4
CiprofloxacinC17H18FN3O3Antibacterial<0.5

Properties

IUPAC Name

ethyl 8-fluoroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWANFMWJBLPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573652
Record name Ethyl 8-fluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71082-35-4
Record name Ethyl 8-fluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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